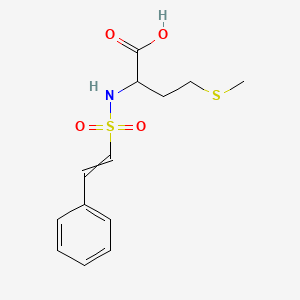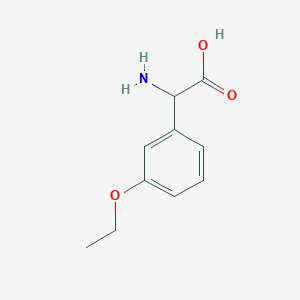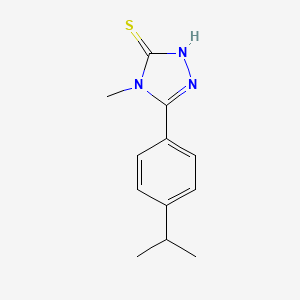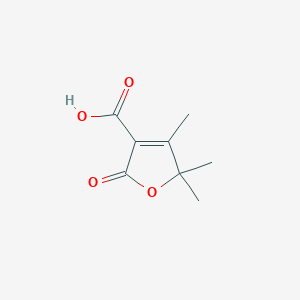![molecular formula C9H5ClF6O2S B1274926 [3,5-双(三氟甲基)苯基]甲磺酰氯 CAS No. 400770-85-6](/img/structure/B1274926.png)
[3,5-双(三氟甲基)苯基]甲磺酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride” is a chemical compound with the molecular formula C9H5ClF6O2S . It has a molecular weight of 326.64 g/mol . The compound is also known by several synonyms, including MFCD01862555 and (3,5-BIS(TRIFLUOROMETHYL)PHENYL)METHANESULFONYL CHLORIDE .
Molecular Structure Analysis
The InChI string of the compound is InChI=1S/C9H5ClF6O2S/c10-19(17,18)4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 . The Canonical SMILES is C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS(=O)(=O)Cl .
Physical And Chemical Properties Analysis
“[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride” has a molecular weight of 326.64 g/mol . It has a computed XLogP3-AA value of 3.6 , indicating its lipophilicity. The compound has a topological polar surface area of 42.5 Ų , suggesting its polarity. It has a rotatable bond count of 2 .
科学研究应用
1. 合成和分解研究
[3,5-双(三氟甲基)苯基]甲磺酰氯参与复杂的化学反应,如苯重氮三(三氟甲基磺酰)甲烷的合成和分解。这个过程导致苯基三(三氟甲基磺酰)甲烷及其异构酯的形成,展示了它在生成结构复杂化合物中的作用 (Zhu & Desmarteau, 1993)。
2. 有机化学中的催化作用
这种化合物在催化中发挥着重要作用。例如,铋(III)或锑(III)氯化物与三氟甲磺酸在芳烃的Friedel−Crafts甲磺酰化反应中观察到协同效应。这导致了甲磺酰化的高效催化体系,这是有机合成中的关键反应 (Peyronneau et al., 2004)。
3. 新型聚酰亚胺的合成
这种化合物在新型聚酰亚胺的合成中至关重要。它用于制备二胺单体,如双(3-氨基苯基)-3,5-双(三氟甲基)苯基膦氧化物,然后用于制备具有各种性质的聚酰亚胺。这些聚酰亚胺表现出高热稳定性和良好的粘附性能,适用于工业应用 (Jeong, Kim, & Yoon, 2001)。
4. 功能芳基多磺酰氯化物的开发
它还用于合成功能芳基多磺酰氯化物,这对于创建树枝状和其他复杂有机分子至关重要。这些氯化物作为各种复杂合成策略的起始构建块 (Percec et al., 2001)。
5. 离子液体研究
对离子液体的研究探讨了这种化合物的衍生物双(三氟甲磺酰)胺的用途。这项研究提供了关于这些离子液体的物理性质(如熔点、流动性和稳定性)及其对阴离子氟化程度的依赖性的见解 (Pringle et al., 2003)。
6. 在钠插入过程中的应用
在能量存储研究中,相关化合物甲磺酰氯被用于与氯化铝形成离子液体。然后利用这些液体研究钒五氧化物薄膜的电化学性质,特别是钠插入,这对于电池技术至关重要 (Su, Winnick, & Kohl, 2001)。
7. 参与Julia-Kocienski烯烃化反应
[3,5-双(三氟甲基)苯基]磺酮已被用于与羰基化合物进行Julia-Kocienski烯烃化反应。这个过程对于各种甲氧基化的双亚苯烯和其他化合物的生产至关重要,突显了它在合成有机化学中的重要性 (Alonso et al., 2005)。
8. 新型磺化膜的开发
这种化合物对材料科学领域有所贡献,特别是在新型磺化薄膜复合纳滤膜的开发中。这些膜用于处理染料溶液,展示了它在环境技术中的应用 (Liu et al., 2012)。
作用机制
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used extensively in promoting organic transformations .
Mode of Action
It’s known that the 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in h-bond catalysts . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ chemical properties.
Biochemical Pathways
Compounds with similar structures have been used in promoting organic transformations, suggesting that they may affect various biochemical pathways .
Result of Action
It’s known that compounds with similar structures have been used in promoting organic transformations , suggesting that they may have significant effects at the molecular and cellular levels.
Action Environment
It’s known that similar compounds can detonate on loss of solvent contact or upon moderate heating , suggesting that the compound’s action may be influenced by environmental conditions such as temperature and solvent presence.
生化分析
Biochemical Properties
[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it can act as an electrophilic reagent, reacting with nucleophilic sites on biomolecules. This interaction often leads to the modification of proteins and enzymes, affecting their activity and function. The compound’s ability to form covalent bonds with biomolecules makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions .
Cellular Effects
The effects of [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit specific signaling pathways by modifying key signaling proteins, leading to changes in gene expression patterns. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride exerts its effects through several mechanisms. One primary mechanism is the covalent modification of biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This modification can result in changes in enzyme activity, protein function, and gene expression. Additionally, the compound’s electrophilic nature allows it to react with various biomolecules, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may also be observed at high doses, including cellular damage and disruption of normal cellular processes. These dosage-dependent effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit specific metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic profile of cells. These interactions can provide insights into the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride within cells and tissues are essential for understanding its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism .
属性
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6O2S/c10-19(17,18)4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLFBEQKESGDJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395675 |
Source


|
| Record name | [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400770-85-6 |
Source


|
| Record name | [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)




![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)




![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)
